Benzenamine, 4-(3-pyridinylazo)-
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Overview
Description
Benzenamine, 4-(3-pyridinylazo)-, also known as 4-(3-pyridylazo)aniline, is an organic compound with the molecular formula C11H10N4. This compound is characterized by the presence of a benzenamine group attached to a pyridine ring through an azo linkage. It is a member of the azo compounds, which are known for their vivid colors and are widely used in dyeing and printing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(3-pyridinylazo)- typically involves the diazotization of 3-aminopyridine followed by coupling with aniline. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The process can be summarized as follows:
Diazotization: 3-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with aniline in an alkaline medium to yield Benzenamine, 4-(3-pyridinylazo)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(3-pyridinylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Nitrobenzenamine derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenamine and pyridine derivatives.
Scientific Research Applications
Benzenamine, 4-(3-pyridinylazo)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(3-pyridinylazo)- involves its interaction with molecular targets through the azo linkage. The compound can undergo reduction to form amines, which then interact with biological molecules. The azo group can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(2-pyridinylazo)-
- Benzenamine, 4-(4-pyridinylazo)-
- Pyridine-2-azo-p-dimethylaniline
Uniqueness
Benzenamine, 4-(3-pyridinylazo)- is unique due to its specific azo linkage position, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.
Properties
CAS No. |
907176-46-9 |
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Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(pyridin-3-yldiazenyl)aniline |
InChI |
InChI=1S/C11H10N4/c12-9-3-5-10(6-4-9)14-15-11-2-1-7-13-8-11/h1-8H,12H2 |
InChI Key |
OMTKKQGRVFJXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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